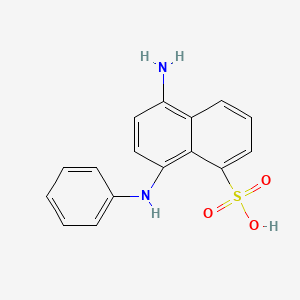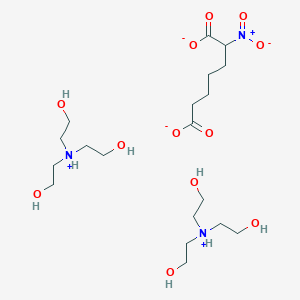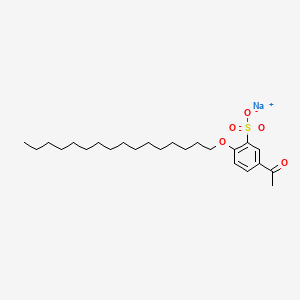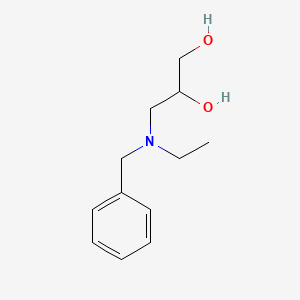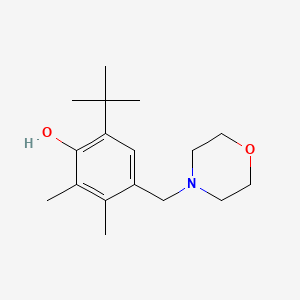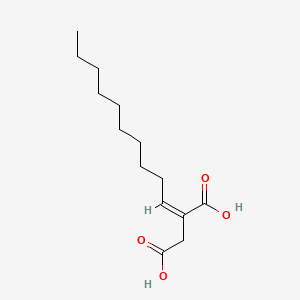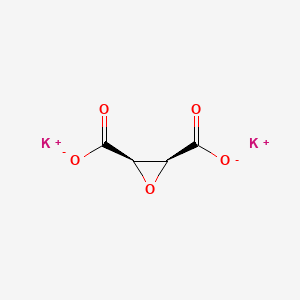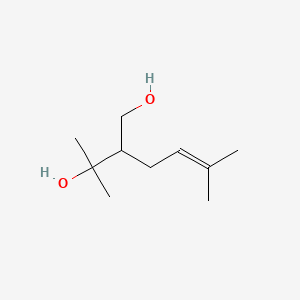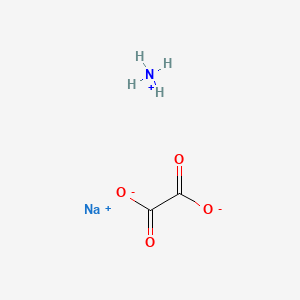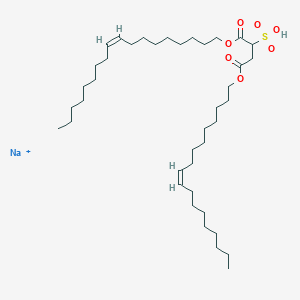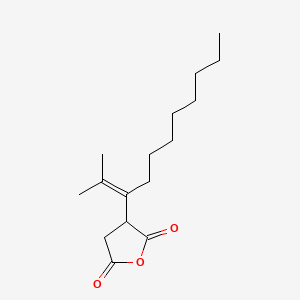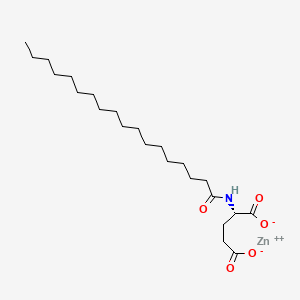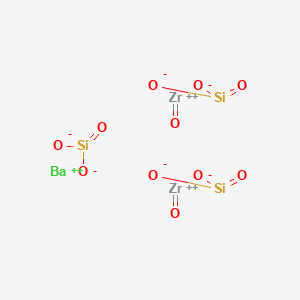
Barium tris(metasilicato(2-))dioxodizirconate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium tris[metasilicato(2-)]dioxodizirconate(2-): is a complex inorganic compound with the molecular formula BaO11Si3Zr2. This compound is known for its unique structural properties and potential applications in various scientific fields. It is composed of barium, silicon, and zirconium atoms, forming a crystalline structure that exhibits interesting chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium tris[metasilicato(2-)]dioxodizirconate(2-) typically involves the reaction of barium oxide, silicon dioxide, and zirconium dioxide under high-temperature conditions. The reaction can be represented as follows:
BaO+3SiO2+2ZrO2→BaO11Si3Zr2
This reaction is usually carried out in a solid-state reaction furnace at temperatures ranging from 1200°C to 1500°C. The reactants are thoroughly mixed and heated to the desired temperature, allowing the formation of the compound through a series of intermediate phases.
Industrial Production Methods
In an industrial setting, the production of barium tris[metasilicato(2-)]dioxodizirconate(2-) involves similar high-temperature solid-state reactions. the process is scaled up to accommodate larger quantities of the compound. The raw materials are sourced in bulk, and the reaction is carried out in large furnaces with precise temperature control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Barium tris[metasilicato(2-)]dioxodizirconate(2-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can occur with reducing agents, resulting in the formation of lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its constituent atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often under inert atmosphere conditions to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds, often under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state zirconium compounds, while reduction may produce lower oxidation state barium or silicon compounds.
Scientific Research Applications
Barium tris[metasilicato(2-)]dioxodizirconate(2-) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique structural properties.
Biology: Investigated for potential use in biomaterials and bioengineering applications.
Medicine: Explored for its potential in drug delivery systems and medical imaging.
Industry: Utilized in the production of advanced ceramics and electronic materials due to its high thermal stability and electrical properties.
Mechanism of Action
The mechanism by which barium tris[metasilicato(2-)]dioxodizirconate(2-) exerts its effects is primarily related to its structural and electronic properties. The compound’s crystalline structure allows it to interact with various molecular targets, facilitating catalytic reactions and other chemical processes. The pathways involved often include electron transfer and coordination chemistry mechanisms, where the compound acts as a mediator or catalyst.
Comparison with Similar Compounds
Similar Compounds
Barium metasilicate: A simpler compound with similar silicon and barium components but lacking the zirconium atoms.
Zirconium silicate: Contains zirconium and silicon but does not include barium.
Barium zirconate: Composed of barium and zirconium but without the silicon component.
Uniqueness
Barium tris[metasilicato(2-)]dioxodizirconate(2-) is unique due to its combination of barium, silicon, and zirconium atoms, which imparts distinct structural and electronic properties. This uniqueness makes it particularly valuable in applications requiring high thermal stability and specific catalytic properties.
Properties
CAS No. |
97435-22-8 |
|---|---|
Molecular Formula |
BaO11Si3Zr2 |
Molecular Weight |
580.02 g/mol |
IUPAC Name |
barium(2+);dioxido(oxo)silane;oxozirconium(2+) |
InChI |
InChI=1S/Ba.3O3Si.2O.2Zr/c;3*1-4(2)3;;;;/q+2;3*-2;;;2*+2 |
InChI Key |
RYTRZXTUTNEWIO-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].O=[Zr+2].O=[Zr+2].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



